N-α-Z -L-glutamine α-tert.butyl ester
Description
Historical Development of N-α- and Carboxyl Protecting Groups
The concept of protecting groups is intertwined with the history of peptide chemistry itself. Early 20th-century work by Emil Fischer established the peptide bond's nature, but practical synthesis was hindered by a lack of effective protecting groups. A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group. scbt.com The Z-group could be attached to an amino acid's α-amino group and later removed by catalytic hydrogenation, a method gentle enough to not break the peptide bonds. This discovery revolutionized solution-phase peptide synthesis and remains in use today. thermofisher.com
For the carboxyl terminus, protection is often achieved by esterification, with methyl and benzyl (B1604629) esters being common choices in early synthesis. orgsyn.org A significant advancement came with the introduction of the tert-butyl ester, which could be cleaved under mild acidic conditions.
The next leap forward was the development of the tert-butoxycarbonyl (Boc) group for N-α-protection, which, being acid-labile, formed the basis of the highly successful Boc/Bn orthogonal strategy popularized by R. Bruce Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS). SPPS dramatically simplified the synthesis process by anchoring the growing peptide chain to a solid resin support, allowing for easy removal of excess reagents by simple filtration. nih.gov Subsequently, the base-labile Fmoc group was introduced, leading to the alternative Fmoc/tBu strategy that avoids the repeated use of strong acid required for Boc removal.
Properties
Molecular Weight |
337.4 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for N α Z L Glutamine α Tert.butyl Ester
Precursor Synthesis and Derivatization from L-Glutamic Acid
The conversion of L-glutamic acid into N-α-Z-L-glutamine α-tert.butyl ester involves three primary transformations: protection of the α-amino group, selective esterification of the α-carboxyl group, and amidation of the γ-carboxyl group. The sequence of these steps is paramount to prevent the formation of isomeric byproducts and ensure high yields of the desired compound.
Synthesizing N-α-Z-L-glutamine α-tert.butyl ester from unprotected L-glutamic acid is a multi-step endeavor where regioselectivity is the principal challenge. A plausible synthetic route involves careful manipulation of protecting groups to differentiate the two carboxylic acid functionalities.
A common pathway proceeds as follows:
N-Protection: The synthesis typically begins with the protection of the α-amino group of L-glutamic acid using benzyl (B1604629) chloroformate (Cbz-Cl) or a similar reagent to form N-α-Z-L-glutamic acid. google.com
α-Esterification: The subsequent step is the selective esterification of the α-carboxyl group to form N-α-Z-L-glutamic acid α-tert-butyl ester. This is the most challenging transformation, as the γ-carboxyl can also react. Specific conditions or a preceding protection of the γ-carboxyl group are required to achieve the desired α-regioisomer.
γ-Amidation: With the α-position and amine group protected, the free γ-carboxyl group is converted into a primary amide. This is typically achieved using standard peptide coupling reagents (such as EDC/HOBt) in the presence of an ammonia (B1221849) source, yielding the final product. nih.gov
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | N-α-protection | L-Glutamic Acid, Benzyl Chloroformate (Cbz-Cl) | N-α-Z-L-Glutamic Acid |
| 2 | α-Carboxyl Esterification | N-α-Z-L-Glutamic Acid, Isobutene/Acid or t-BuOAc/Acid | N-α-Z-L-Glutamic Acid α-tert.butyl ester |
| 3 | γ-Carboxyl Amidation | N-α-Z-L-Glutamic Acid α-tert.butyl ester, EDC, HOBt, NH₃ | N-α-Z-L-Glutamine α-tert.butyl ester |
This table outlines a conceptual pathway; specific yields and conditions depend on the precise methodologies employed for each step.
Effective synthesis hinges on a robust protecting group strategy to ensure that reactions occur at the desired functional group. nih.gov
Amine Functionality: The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amine of amino acids. nih.gov It is typically introduced using benzyl chloroformate or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) and is stable under the acidic conditions required for tert-butyl ester formation. google.comnih.gov Its primary advantage is its selective removal by catalytic hydrogenation, which does not affect the tert-butyl ester. nih.govchemicalbook.com
Alpha-Carboxyl Functionality: The main synthetic challenge is the differentiation between the α- and γ-carboxyl groups of glutamic acid. worktribe.com To achieve selective α-esterification, one strategy involves first protecting the γ-carboxyl group with an orthogonal protecting group (e.g., a benzyl ester). After the α-tert-butylation, the γ-protecting group can be selectively removed to allow for amidation. Another approach involves the formation of a cyclic anhydride (B1165640) from N-protected glutamic acid; however, reaction with an alcohol often favors the formation of the γ-ester, making this route less direct for obtaining the α-ester.
Carboxyl Group Protection via tert-Butyl Esterification
The tert-butyl ester is a valuable protecting group for carboxylic acids, particularly in peptide synthesis. thieme-connect.comthieme.de Its steric bulk renders it stable to a wide range of nucleophilic and basic conditions, while its lability under acidic conditions allows for convenient deprotection without affecting other sensitive functionalities like peptide bonds or the Z-group. thieme-connect.comnii.ac.jp
Acid-catalyzed reactions are the most common methods for the synthesis of tert-butyl esters from carboxylic acids. thieme.de These methods typically involve either reacting the acid with isobutene or performing a transesterification using tert-butyl acetate (B1210297).
A well-established method for tert-butylation involves the direct reaction of a carboxylic acid with isobutene gas. thieme-connect.comnii.ac.jp This reaction is generally performed on N-protected amino acids to prevent side reactions with the free amine. google.com
The process requires bubbling an excess of isobutene through a solution of the N-Z-L-glutamic acid derivative in an anhydrous solvent, such as dichloromethane (B109758) or dioxane, in the presence of a strong acid catalyst. google.comgoogle.com Concentrated sulfuric acid (H₂SO₄) is a conventional catalyst for this transformation. thieme-connect.comthieme.denii.ac.jp The yield of the desired ester can be high, but for di-acidic amino acids, careful control is needed to avoid the formation of the di-ester.
Table of Typical Reaction Conditions for Isobutene Esterification
| Substrate Type | Catalyst | Solvent | Moles of Isobutene per Mole of Acid | Reference |
|---|---|---|---|---|
| N-protected Amino Acid | Sulfuric Acid | Dichloromethane | Excess | google.com |
| Hydroxy/Thiol Amino Acids | Boron trifluoride / Phosphoric acid | Not specified | 4 to 30 | google.com |
An alternative and often more practical method for tert-butylation is the use of tert-butyl acetate as both the tert-butylating agent and the solvent. thieme-connect.comnii.ac.jp This approach avoids the handling of gaseous isobutene. The reaction is driven by a strong acid catalyst that protonates the tert-butyl acetate, facilitating the transfer of the tert-butyl group to the carboxylic acid.
Historically, perchloric acid (HClO₄) has been used as the catalyst for this transesterification, yielding the desired tert-butyl ester. thieme-connect.comnih.gov However, due to the potentially hazardous nature of perchloric acid, safer and more efficient catalysts have been developed. thieme-connect.comnii.ac.jp Recent advancements include the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH), which has been shown to be a powerful and safe catalyst for this reaction. thieme-connect.comorganic-chemistry.org The Tf₂NH-catalyzed method often proceeds faster and with higher yields compared to conventional methods. thieme-connect.comnii.ac.jp
Comparison of Catalysts for tert-Butylation with tert-Butyl Acetate
| Catalyst | Substrate | Key Advantages/Disadvantages | Reference |
|---|---|---|---|
| Perchloric Acid (HClO₄) | N-protected pyroglutamic acid | Effective but potentially hazardous. | thieme-connect.comnih.gov |
Novel Reagents and Methodologies for tert-Butylation
Traditional methods for forming tert-butyl esters often rely on harsh conditions or hazardous reagents like perchloric acid. nii.ac.jp Recent innovations have focused on developing milder, more efficient, and safer catalytic systems.
A significant advancement in tert-butylation is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful Brønsted acid catalyst. mdpi.comnih.gov This method offers a simple and safe alternative to conventional protocols. nii.ac.jpthieme-connect.com Researchers have developed a procedure where Tf₂NH is used in tert-butyl acetate (t-BuOAc), which acts as both the solvent and the tert-butylating agent. organic-chemistry.org
This system has proven highly effective for the direct tert-butylation of free amino acids. The formation of a salt between the amino acid and Tf₂NH enhances solubility in the organic medium, facilitating a faster and higher-yielding reaction compared to methods using reagents like perchloric acid. nii.ac.jp For amino acids with two carboxylic acid groups, such as L-glutamic acid, this method can convert both groups into tert-butyl esters. nii.ac.jp The reaction is also applicable to N-Cbz-protected amino acids, making it a versatile tool in multi-step syntheses. nii.ac.jp
Key Features of Tf₂NH-Mediated tert-Butylation:
Catalyst: Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
Reagent/Solvent: tert-Butyl Acetate (t-BuOAc)
Advantages: Faster reaction rates, high yields, enhanced substrate solubility, and a safer alternative to hazardous acids like HClO₄. nii.ac.jporganic-chemistry.orgcitedrive.com
Table 1: Tf₂NH-Catalyzed tert-Butylation of Various Carboxylic Acids
| Entry | Substrate | Catalyst Load (mol%) | Time (h) | Yield (%) |
| 1 | Hydrocinnamic acid | 2 | 16 | 76 |
| 2 | Levulinic acid | 5 | 16 | 79 |
| 3 | 4-Bromobenzoic acid | 10 | 16 | 66 |
| Data sourced from research on Tf₂NH-catalyzed reactions, demonstrating the method's applicability to various carboxylic acids with different functional groups. nii.ac.jp |
Another innovative approach involves the use of triazine-based reagents. Specifically, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) has been developed as a stable, solid reagent for the acid-catalyzed tert-butylation of carboxylic acids. researchgate.netresearchgate.net This reagent is synthesized from inexpensive starting materials like cyanuric chloride and tert-butanol (B103910). researchgate.net
The reaction proceeds by activating the carboxylic acid with TriAT-tBu in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), to provide the corresponding tert-butyl ester in good to high yields. researchgate.netvdoc.pub This method is part of a broader strategy utilizing triazine derivatives for various functional group transformations, including O-benzylation and the introduction of protecting groups like Boc and Fmoc. researchgate.netresearchgate.net The development of TriAT-tBu provides a practical and efficient tool for introducing the acid-labile tert-butyl ester group. vdoc.pub
Table 2: Characteristics of Triazine-Based Reagent TriAT-tBu
| Property | Description |
| Reagent Name | 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) |
| Physical State | Air-stable solid |
| Application | Acid-catalyzed tert-butylation of alcohols and carboxylic acids |
| Co-catalyst | Catalytic amount of a strong acid (e.g., TfOH) |
| Advantage | Derived from inexpensive materials; stable and easy to handle |
| Information compiled from studies on the development and application of novel triazine-based reagents in organic synthesis. researchgate.netresearchgate.net |
Control of Selectivity in Esterification Reactions
A primary challenge in the synthesis of N-α-Z-L-glutamine α-tert.butyl ester is achieving selective esterification at the α-carboxyl group in the presence of the γ-functional group (either a carboxyl or an amide). L-glutamic acid has two carboxylic acid groups which exhibit similar reactivity, often leading to mixtures of α-ester, γ-ester, and di-ester products during esterification.
To overcome this, synthetic strategies often rely on the protection of the γ-carboxyl group before introducing the α-tert-butyl ester. A common industrial approach involves the following steps:
Protection of the γ-carboxyl group of L-glutamic acid, for instance, as a benzyl ester.
Protection of the N-α-amino group with the benzyloxycarbonyl (Z) group.
Esterification of the remaining free α-carboxyl group to form the tert-butyl ester.
Selective removal of the γ-benzyl ester and subsequent amidation to form the glutamine side chain.
An alternative strategy for achieving α-selectivity involves the formation of an internal N-carboxy-anhydride (NCA) or a similar cyclic intermediate from N-Z-L-glutamic acid. The subsequent ring-opening with tert-butanol can show a preference for attack at the less sterically hindered α-carbonyl position, yielding the desired α-tert-butyl ester. This highlights that controlling selectivity is paramount and often requires a multi-step, sequential protection-deprotection strategy. beilstein-journals.org
N-Alpha Amino Group Protection with the Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amino acid protection in peptide chemistry, valued for its stability under a range of conditions and its clean removal by catalytic hydrogenation.
Reagents and Conditions for Z-Group Introduction
The introduction of the Z-group onto the α-amino group of L-glutamine or its precursor, L-glutamic acid, is typically achieved through a nucleophilic substitution reaction. The most common methods include:
Schotten-Baumann Reaction: This classic method involves reacting the amino acid with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions. google.com A base, such as sodium hydroxide (B78521) or sodium carbonate, is used to neutralize the HCl byproduct and maintain a pH that keeps the amino group nucleophilic. google.com
Using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): This activated ester reagent reacts cleanly with the amino group under milder, often non-aqueous, conditions. nih.gov The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) to scavenge the N-hydroxysuccinimide byproduct. nih.gov
Both methods reliably yield the N-α-Z-protected amino acid, which is the crucial first step in many synthetic routes toward the target compound.
Sequential Protection Strategies for N-α- and α-Carboxyl Groups
The synthesis of a complex molecule like N-α-Z-L-glutamine α-tert.butyl ester is a clear illustration of the necessity for a well-designed, sequential protection strategy. The different chemical nature of the protecting groups (Z and tert-butyl) allows for their selective removal, a concept known as orthogonality.
A representative synthetic sequence is as follows:
N-α-Protection: The synthesis begins with L-glutamic acid, where the α-amino group is first protected with the benzyloxycarbonyl (Z) group using benzyl chloroformate or Cbz-OSu. This yields N-Z-L-glutamic acid. google.com
α-Carboxyl Esterification: The next step is the selective introduction of the tert-butyl ester at the α-carboxyl position. As discussed (Sec. 2.2.3), this is a challenging step. One effective method proceeds via the cyclic anhydride of N-Z-L-glutamic acid. Treatment of the anhydride with tert-butanol, often with a catalyst, leads to the regioselective formation of N-Z-L-glutamic acid α-tert.butyl ester (Z-Glu-OtBu).
Side-Chain Amidation: The final step involves converting the free γ-carboxyl group into the primary amide. This is typically done by activating the γ-carboxyl group (e.g., as an active ester) and then reacting it with ammonia to furnish the final product, N-α-Z-L-glutamine α-tert.butyl ester.
This step-by-step approach ensures that each functional group reacts in the desired manner without unintended side reactions, which is fundamental to modern peptide and medicinal chemistry. nih.gov
Optimization of Synthetic Pathways for Yield and Purity
The efficient synthesis of N-α-Z-L-glutamine α-tert.butyl ester is a critical aspect of its utility in further chemical applications, such as peptide synthesis. Optimization of the synthetic pathways focuses on maximizing the yield of the desired product while minimizing the formation of impurities, which can be challenging due to the multifunctional nature of the glutamine molecule. Research and patent literature outline several strategies and considerations for improving the efficiency and purity of the final compound.
Key challenges in the synthesis include the selective esterification of the α-carboxylic acid over the γ-carboxylic acid of the glutamic acid precursor (if used) and preventing side reactions related to the amide group in the glutamine side chain. Furthermore, the tert-butyl ester's sensitivity to acidic conditions requires careful selection of reaction and purification methods to avoid cleavage of this protecting group.
Detailed research findings indicate that the choice of starting material, esterification method, and purification strategy are all critical factors in optimizing the synthesis.
One common synthetic route involves the direct esterification of N-α-Z-L-glutamine. However, this can be inefficient. A more strategic approach often involves the synthesis of the L-glutamic acid α-tert-butyl ester first, followed by amidation to form the glutamine side chain, or the protection and esterification of L-glutamine.
A Chinese patent describes a method starting with glutamic acid to prepare a mixture of glutamic acid-5-tert-butyl ester and glutamic acid-1-tert-butyl ester. google.com This mixture is then reacted with a protecting reagent, such as benzyloxycarbonyl chloride (Z-Cl), under controlled pH conditions to selectively yield the N-protected 1-tert-butyl ester derivative. google.com This method acknowledges the difficulty and low yield associated with other routes, such as those involving the hydrolysis of a diester, where the 1-position tert-butyl ester can be unstable. google.com
Another approach involves the preparation of L-glutamic acid α-tert-butyl ester from (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert.-butyl ester. chemicalbook.com The process involves hydrogenation to remove the benzyloxycarbonyl group, yielding the amino ester which can then be reprotected. chemicalbook.com The purification of the resulting solid by stirring with ethanol, followed by concentration of the mother liquor, allowed for a total yield of 77%. chemicalbook.com
The table below summarizes yields for related esterification and protection reactions, illustrating how different methodologies can impact the efficiency of key synthetic steps.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert.-butyl ester | 10% Pd/C, H₂, dry methanol, room temperature | (S)-2-aminopentanedioic acid 1-tert.-butyl ester | 77% | chemicalbook.com |
| L-pyroglutamic acid | tert-butyl acetate, perchloric acid | tert-butyl pyroglutamate | 70% | nih.gov |
| N-Boc-L-pyroglutamic acid | LiOH, THF | N-Boc-L-glutamic acid α-tert-butyl ester | 67% | nih.gov |
| N-Boc-L-glutamic acid α-tert-butyl ester | Ammonium chloride, HBTU, Et₃N, N-methylmorpholine, THF | N-Boc-L-glutamine α-tert-butyl ester | 40-75% | nih.gov |
Purification is another critical step for achieving high-purity N-α-Z-L-glutamine α-tert.butyl ester. Due to the potential for side-product formation, such as the corresponding γ-ester or di-ester, chromatographic techniques are often employed. Flash column chromatography is a common method for separating the desired α-ester from other isomers and unreacted starting materials. nih.gov
The optimization of the synthetic pathway for N-α-Z-L-glutamine α-tert.butyl ester, therefore, relies on a multi-faceted approach. This includes the selection of a synthetic route that offers high regioselectivity, the fine-tuning of reaction conditions to maximize yield, and the implementation of a robust purification strategy to ensure the high purity of the final compound.
Orthogonal Deprotection Strategies and Reactivity
Acidolytic Cleavage of the α-tert.Butyl Ester
The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability under a variety of reaction conditions and its susceptibility to removal under acidic conditions. This acid-labile nature allows for its selective cleavage in the presence of other protecting groups that are stable to acid but labile to other reagents, such as the Z group which is removed by hydrogenolysis.
Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid (TFA) is the most common reagent for the removal of tert-butyl esters. thermofisher.com The deprotection is typically carried out by treating the protected compound with a solution of TFA in a suitable solvent, such as dichloromethane (B109758) (DCM). rsc.orgrsc.org The reaction proceeds via a mechanism where the ester oxygen is protonated by TFA, followed by the departure of the stable tert-butyl carbocation. This carbocation can then be quenched by a nucleophile or eliminate a proton to form isobutene. uchicago.edu
A typical procedure involves dissolving the N-α-Z-L-glutamine α-tert.butyl ester in a mixture of TFA and DCM (e.g., 1:1 v/v) and stirring at room temperature. rsc.orgrsc.org The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the TFA and solvent are removed under reduced pressure. rsc.org
| Parameter | Condition | Purpose | Citation |
| Reagent | Trifluoroacetic Acid (TFA) | Primary deprotecting agent | thermofisher.com |
| Solvent | Dichloromethane (DCM) | To dissolve the substrate | rsc.orgrsc.org |
| Concentration | 50-95% TFA in DCM | To ensure efficient cleavage | thermofisher.comrsc.org |
| Temperature | Room Temperature | Mild reaction conditions | rsc.org |
| Reaction Time | 1-5 hours | Varies depending on the substrate and scale | rsc.orgrsc.org |
Selective Removal in the Presence of Other Protecting Groups
The key advantage of the tert-butyl ester is the ability to remove it selectively in the presence of other protecting groups that are stable to acidic conditions. biosynth.comiris-biotech.de For instance, the Z-group is stable to TFA, allowing for the deprotection of the α-carboxyl group of N-α-Z-L-glutamine α-tert.butyl ester while the α-amine remains protected. This orthogonality is crucial for subsequent reactions at the newly liberated carboxylic acid, such as peptide bond formation. biosynth.comresearchgate.net
Furthermore, the tert-butyl ester can be cleaved in the presence of other acid-labile groups if the reaction conditions are carefully controlled. For example, highly acid-labile groups like the trityl (Trt) group can sometimes be removed with very dilute acid, while the tert-butyl ester requires stronger acidic conditions. iris-biotech.de Conversely, alternative deprotection methods can be employed for other protecting groups to achieve selectivity. For instance, the Fmoc group, which is base-labile, can be removed without affecting the acid-labile tert-butyl ester. biosynth.comiris-biotech.de
| Protecting Group Combination | Deprotection Reagent for t-Butyl Ester | Stability of Other Group | Citation |
| t-Butyl ester and Z-group | Trifluoroacetic Acid (TFA) | Z-group is stable | biosynth.comresearchgate.net |
| t-Butyl ester and Fmoc-group | Trifluoroacetic Acid (TFA) | Fmoc-group is stable to acid | biosynth.comiris-biotech.de |
| t-Butyl ester and Benzyl (B1604629) ester | Aqueous Phosphoric Acid | Benzyl ester is tolerated | organic-chemistry.org |
Radical Cation Facilitated Deprotection Mechanisms
An alternative and milder method for the deprotection of tert-butyl groups involves the use of radical cations. acs.orgacs.org A notable example is the use of the tris(4-bromophenyl)aminium radical cation, often referred to as "magic blue" (MB•+), in combination with a silane (B1218182) like triethylsilane (Et3SiH). organic-chemistry.orgacs.orgacs.org
This method proceeds under neutral conditions and is catalyzed by the radical cation. The proposed mechanism involves the activation of the Si-H bond by MB•+, leading to the cleavage of the C-O bond of the tert-butyl ester. acs.orgacs.org This approach is highly chemoselective and can tolerate a wide range of functional groups that are sensitive to acidic conditions. acs.orgacs.org In some cases, the N-Boc group can be deprotected faster than the tert-butyl ester, suggesting a degree of selectivity can be achieved. acs.org
| Reagent | Role | Typical Conditions | Citation |
| Tris(4-bromophenyl)aminium radical cation (MB•+) | Catalyst | Catalytic amount | acs.orgacs.org |
| Triethylsilane (Et3SiH) | Sacrificial hydride source | Stoichiometric amount | acs.orgacs.org |
| Solvent | Dichloromethane (DCM) | Inert solvent | acs.org |
| Temperature | Room Temperature | Mild reaction conditions | acs.org |
Role of Scavengers in Minimizing Side Reactions during Acidolysis
During the acidolytic cleavage of the tert-butyl ester, the highly reactive tert-butyl carbocation is generated. thermofisher.com This carbocation can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. thermofisher.com To prevent these side reactions, scavengers are added to the cleavage cocktail. thermofisher.comthermofisher.com
Scavengers are nucleophilic compounds that efficiently trap the carbocations. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. thermofisher.comthermofisher.com Water can act as a scavenger for tert-butyl cations, which is particularly important when deprotecting peptides containing amino acids with tert-butyl side-chain protecting groups. The choice of scavenger depends on the amino acid composition of the peptide. For glutamine-containing peptides, the primary concern is preventing side reactions with other sensitive residues that might be present in a larger peptide chain. thermofisher.com
| Scavenger | Function | Typical Concentration | Citation |
| Water (H2O) | Traps tert-butyl cations | 2.5-5% | thermofisher.com |
| Triisopropylsilane (TIS) | Reduces carbocations | 2.5-5% | thermofisher.com |
| Thioanisole | Traps carbocations and prevents side reactions with sulfur-containing amino acids | 5% | thermofisher.com |
| 1,2-Ethanedithiol (EDT) | A potent scavenger for carbocations | 2.5% | ub.edu |
Hydrogenolytic Cleavage of the N-α-Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines. It is stable to the acidic and basic conditions often employed in peptide synthesis but can be readily removed by catalytic hydrogenation. researchgate.net This provides an orthogonal deprotection strategy to the acid-labile tert-butyl ester.
Catalytic Hydrogenation Protocols (e.g., Pd-catalyzed)
The most common method for the cleavage of the Z-group is catalytic hydrogenation using a palladium catalyst, typically palladium on activated carbon (Pd/C). orgsyn.org The reaction is carried out under an atmosphere of hydrogen gas in a suitable solvent, such as methanol, ethanol, or ethyl acetate (B1210297). rsc.org
The general procedure involves dissolving the N-α-Z-L-glutamine α-tert.butyl ester in the chosen solvent, adding the Pd/C catalyst, and then exposing the mixture to hydrogen gas, often at atmospheric pressure using a balloon. rsc.org The reaction is typically stirred at room temperature until the starting material is consumed. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to yield the deprotected product. rsc.org This method is generally clean and high-yielding. orgsyn.org
| Parameter | Condition | Purpose | Citation |
| Catalyst | 10% Palladium on Carbon (Pd/C) | To catalyze the hydrogenolysis | orgsyn.org |
| Hydrogen Source | Hydrogen gas (H2) | The reducing agent | rsc.org |
| Solvent | Methanol (MeOH) or Ethyl Acetate (EtOAc) | To dissolve the substrate | rsc.org |
| Pressure | Atmospheric (balloon) | Sufficient for most deprotections | rsc.org |
| Temperature | Room Temperature | Mild reaction conditions | rsc.org |
The orthogonality of the Z and tert-butyl protecting groups is a powerful tool in chemical synthesis. The Z-group can be selectively removed by hydrogenation while the tert-butyl ester remains intact. Conversely, the tert-butyl ester can be cleaved with acid without affecting the Z-group. This allows for the sequential deprotection and functionalization of the α-amine and α-carboxyl groups of the glutamine residue, enabling the synthesis of complex peptides and other organic molecules. biosynth.comresearchgate.net
Stability of tert-Butyl Esters under Hydrogenation Conditions
The strategic use of N-α-Z-L-glutamine α-tert.butyl ester in peptide synthesis hinges on the principle of orthogonal protection, where one protecting group can be removed without affecting another. A key aspect of this strategy is the stability of the tert-butyl ester group under the conditions required to remove the benzyloxycarbonyl (Z or Cbz) group. The standard method for Z-group deprotection is catalytic hydrogenation, typically employing a palladium catalyst (e.g., palladium on charcoal, Pd/C) and a source of hydrogen. youtube.com
Research has consistently shown that tert-butyl esters are generally stable under these hydrogenation conditions. youtube.com This stability is crucial as it allows for the selective deprotection of the N-terminus, leaving the C-terminal α-tert.butyl ester intact for subsequent peptide coupling steps. The robustness of the tert-butyl ester to catalytic hydrogenation allows for a flexible and efficient approach to the synthesis of complex peptides. The two protecting groups, Z and tert-butyl ester, are considered "orthogonal" because the conditions for their removal are mutually exclusive: the Z-group is removed by hydrogenation, while the tert-butyl ester is cleaved by acid treatment (e.g., with trifluoroacetic acid, TFA). youtube.comcsic.es
However, it is important to note that while generally stable, the choice of catalyst and reaction conditions can influence the outcome. While standard Pd/C is widely used, more aggressive catalysts or prolonged reaction times could potentially lead to some cleavage of the tert-butyl ester. Therefore, careful optimization of the hydrogenation process is necessary to ensure complete and clean removal of the Z-group while preserving the α-tert.butyl ester.
Chemoselective Transformations of N-α-Z -L-Glutamine α-tert.Butyl Ester
Conversion to Activated Intermediates (e.g., Acid Chlorides)
Following the selective deprotection of the α-tert.butyl ester, the resulting free carboxylic acid of the N-α-Z-L-glutamine derivative can be converted into a variety of activated intermediates to facilitate subsequent peptide bond formation. One of the most reactive intermediates is the acid chloride. nih.govorganic-chemistry.org This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net
The resulting N-α-Z-L-glutamine acid chloride is a highly reactive acylating agent that can readily react with the amino group of another amino acid or peptide fragment. However, the high reactivity of acid chlorides also presents a significant challenge: the increased risk of racemization at the α-carbon stereocenter. rsc.org This side reaction can compromise the stereochemical purity of the final peptide. Therefore, the use of acid chlorides in modern peptide synthesis is often approached with caution, and reaction conditions must be carefully controlled, for instance, by maintaining low temperatures, to minimize this risk. Recent studies have also explored the direct conversion of tert-butyl esters to acid chlorides under specific conditions, which could offer an alternative route, although selectivity in the presence of other acid-labile groups would need to be carefully considered. organic-chemistry.org
Ester and Amide Formation from α-tert.Butyl Esters
The primary role of the α-tert.butyl ester in N-α-Z-L-glutamine α-tert.butyl ester is to serve as a temporary protecting group for the α-carboxylic acid. Once the desired peptide sequence has been assembled, the tert-butyl ester is removed, typically under acidic conditions with reagents like trifluoroacetic acid (TFA), to unveil the free carboxylic acid. nih.gov This deprotected carboxylic acid is then ready for further transformations, most commonly the formation of an amide bond to extend the peptide chain or the formation of an ester.
Amide bond formation, the fundamental reaction in peptide synthesis, is achieved by coupling the free carboxylic acid with the N-terminus of another amino acid or peptide. luxembourg-bio.com To facilitate this, a wide array of coupling reagents has been developed to promote efficient and high-yield peptide bond formation while minimizing side reactions like racemization. nih.gov Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization. nih.govbachem.com Phosphonium and uronium salts like PyBOP, HBTU, and HATU are also highly effective coupling reagents. bachem.com
While less common in the direct context of extending a peptide chain, the free carboxylic acid can also be converted into other esters. This can be achieved by reacting the acid with an alcohol in the presence of a suitable activating agent, similar to those used for amide bond formation. researchgate.net
Investigating Potential Side Reactions during Protection/Deprotection
Racemization at the Alpha-Carbon Stereocenter
A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the individual amino acid residues. Racemization, the loss of chirality at the α-carbon, can occur at various stages, but it is particularly problematic during the activation of the carboxyl group for peptide bond formation. peptide.comacs.org For N-α-Z-L-glutamine α-tert.butyl ester, the risk of racemization is most pronounced when the deprotected α-carboxylic acid is activated for coupling to the next amino acid in the sequence.
The primary mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. mdpi.comacs.orgnih.gov The formation of this planar intermediate is facilitated by the activation of the carboxyl group. acs.orgnih.gov Once formed, the proton at the α-carbon becomes acidic and can be abstracted by a base, leading to a loss of stereochemical configuration. Subsequent reprotonation can occur from either face of the planar ring, resulting in a mixture of the L- and D-isomers. mdpi.com
Several factors influence the extent of racemization. The use of urethane-based N-protecting groups, such as the Z-group, is known to significantly suppress oxazolone (B7731731) formation compared to simple N-acyl groups, thereby reducing the risk of racemization. nih.gov The choice of coupling reagent and the use of additives are also critical. bachem.commdpi.com Additives like HOBt and its derivatives, or Oxyma, are routinely included in coupling reactions to minimize racemization. bachem.com Additionally, careful control of reaction conditions, such as using weaker bases, maintaining low temperatures, and avoiding prolonged activation times, are essential strategies to ensure the stereochemical purity of the final peptide. bachem.comacs.org
Table of Compounds Mentioned
| Compound Name | Abbreviation |
| N-α-Benzyloxycarbonyl-L-glutamine α-tert-butyl ester | N-α-Z-L-glutamine α-tert.butyl ester |
| Palladium on charcoal | Pd/C |
| Trifluoroacetic acid | TFA |
| Thionyl chloride | SOCl₂ |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-Hydroxybenzotriazole | HOBt |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure® |
| Benzyloxycarbonyl | Z or Cbz |
Interactive Data Table: Racemization Control in Peptide Coupling
| Coupling Reagent | Additive | Relative Racemization Risk | Notes |
| DCC | None | High | High risk of racemization, especially without additives. bachem.com |
| DCC | HOBt | Low | HOBt is a classic additive to suppress racemization. nih.govbachem.com |
| DIC | OxymaPure® | Low | OxymaPure® is a modern, non-explosive alternative to HOBt. nih.govbachem.com |
| HATU | None | Very Low | Generally used without additional additives as it is highly effective at suppressing racemization. bachem.com |
| PyBOP | None | Low | A common phosphonium-based reagent with good performance in suppressing racemization. bachem.com |
Formation of Glutamine-Related Cyclic Byproducts (e.g., pyroglutamic acid derivatives)
A significant side reaction associated with glutamine, particularly when it is at the N-terminus of a peptide, is the formation of pyroglutamic acid (pGlu). peptide.comnih.gov This intramolecular cyclization can occur spontaneously or be catalyzed by acidic or basic conditions. thieme-connect.denih.gov In the context of N-α-Z-L-glutamine α-tert.butyl ester, this reaction becomes relevant upon the deprotection of the α-amino group. Once the Z-group is removed, the newly freed N-terminal amine can act as a nucleophile, attacking the side-chain (γ-carboxamide) carbon. taylorandfrancis.com This process results in the formation of a five-membered lactam ring structure, pyroglutamic acid, and the elimination of ammonia (B1221849). nih.govtaylorandfrancis.com
The rate of pyroglutamic acid formation is influenced by several factors, including pH, temperature, and buffer composition. researchgate.net Studies have shown that the reaction is minimal at a pH of around 6.0 but increases in both more acidic (pH 4) and more basic (pH 8) conditions. nih.govresearchgate.net While this side reaction is a well-documented issue for N-terminal glutamine residues in peptides and proteins, the potential for cyclization must be considered during any synthetic step where the α-amino group of a glutamine derivative is deprotected and exposed. peptide.comtaylorandfrancis.com
| Factor | Effect on pGlu Formation | Notes | Source |
|---|---|---|---|
| pH | Increased at acidic (pH < 6) and basic (pH > 7) conditions. | Minimal formation observed around pH 6.2. | nih.govresearchgate.net |
| Temperature | Higher temperatures accelerate the reaction rate. | Spontaneous formation can be detected after incubation at 37°C and 45°C. | nih.gov |
| Catalysis | Can be catalyzed by both acids and bases. | Base-catalyzed cyclization is a known side reaction in peptide synthesis. | peptide.comthieme-connect.de |
| Position | Primarily occurs with N-terminal glutamine residues. | The free α-amino group is required for the intramolecular attack. | taylorandfrancis.com |
Instability and Side Reactions of the γ-Amido Group of Glutamine
The side-chain amide of glutamine, correctly termed the γ-amido group, exhibits instabilities that can lead to undesired side reactions under various chemical conditions, particularly those employed in peptide synthesis. researchgate.net Beyond the cyclization to pyroglutamic acid, two other notable reactions are deamidation and dehydration.
Deamidation is the hydrolysis of the side-chain amide to a carboxylic acid, converting the glutamine residue into a glutamic acid residue. nih.gov This reaction can proceed through the direct hydrolysis of the amide bond. nih.gov
Another significant side reaction is the dehydration of the primary amide of the glutamine side chain to form a nitrile. bibliomed.org This transformation typically requires the use of strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk While less common under the standard conditions of peptide synthesis, it remains a potential pathway for byproduct formation, especially during prolonged exposure to activating agents or harsh cleavage conditions. bibliomed.org The resulting residue would be 2-amino-5-cyanopentanoic acid.
| Side Reaction | Product | Conditions | Source |
|---|---|---|---|
| Intramolecular Cyclization | Pyroglutamic acid derivative | Acidic or basic conditions, especially with a free N-terminal amine. | peptide.comthieme-connect.de |
| Deamidation | Glutamic acid derivative | Hydrolytic conditions. | nih.gov |
| Dehydration | Nitrile derivative | Strong dehydrating agents (e.g., P₄O₁₀, SOCl₂). | libretexts.orgchemguide.co.uk |
Challenges Posed by Differing Reactivities of Carboxyl Functionalities in Glutamic Acid
The synthesis of N-α-Z-L-glutamine α-tert.butyl ester originates from L-glutamic acid, an amino acid containing two carboxylic acid groups: the α-carboxyl and the γ-carboxyl group. These two groups possess different chemical properties, including different pKa values, which presents a challenge for selective modification. nih.govkhanacademy.org The α-carboxyl group is generally more acidic than the γ-carboxyl group. This difference in acidity and steric accessibility forms the basis for strategies aimed at their differential protection, which is a prerequisite for synthesizing specifically modified glutamine derivatives. rsc.org
To prepare a compound like N-α-Z-L-glutamine α-tert.butyl ester, one must selectively form an ester at the α-position and an amide at the γ-position, all while the α-amino group is protected. A common synthetic route involves first preparing N-α-Z-L-glutamic acid α-tert.butyl ester (Z-Glu-OtBu). This requires the selective esterification of the α-carboxyl group of Z-Glu-OH. One method to achieve this involves the formation of an internal anhydride (B1165640) of Z-Glu-OH, followed by a regioselective opening of the anhydride with tert-butanol (B103910), which preferentially attacks the more reactive α-carbonyl. nih.gov The resulting γ-carboxylic acid of Z-Glu-OtBu can then be activated and reacted with ammonia to form the desired glutamine derivative, Z-Gln-OtBu. The successful execution of such a synthetic plan hinges on controlling the distinct reactivities of the two carboxyl functionalities. rsc.org
| Property | α-Carboxyl Group | γ-Carboxyl Group | Source |
|---|---|---|---|
| Position | C1 | C5 | khanacademy.org |
| Acidity (pKa) | More acidic (lower pKa) | Less acidic (higher pKa) | nih.gov |
| Reactivity | Generally more reactive towards esterification. | Generally less reactive. | rsc.org |
| Synthetic Challenge | Requires selective protection/activation to differentiate between the two sites for subsequent reactions. | nih.gov |
Applications in Peptide Synthesis Methodologies
Role as a Building Block in Complex Peptide Assembly
N-α-Z-L-glutamine α-tert.butyl ester and its parent compounds, glutamic acid and glutamine derivatives, are fundamental components in the construction of complex peptides and proteins. Glutamic acid itself is a crucial component in the biosynthesis of various biomolecules. bachem.com For use in peptide synthesis, its reactive groups must be protected to ensure controlled and specific bond formation. google.com Derivatives like L-glutamic acid α-tert.butyl ester are important synthetic raw materials for the production of GLP-1 receptor agonist drugs, such as liraglutide (B1674861) and semaglutide. google.com
The strategic placement of protecting groups, as seen in N-α-Z-L-glutamine α-tert.butyl ester, allows for its incorporation into a growing peptide chain under specific conditions. The tert-butyl ester provides protection for the carboxylic acid, while the Z-group safeguards the amino terminus. This dual protection is crucial for preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. While the Z-group is more traditionally associated with solution-phase synthesis, the tert-butyl ester is a hallmark of the acid-labile side-chain protection strategy commonly used in solid-phase methods. This makes the compound and its analogs versatile reagents in medicinal chemistry and drug development for creating bioactive peptides.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are made by anchoring the growing peptide chain to an insoluble polymer support. sigmaaldrich.com This allows for easy removal of excess reagents and byproducts by simple filtration and washing. Two primary strategies dominate the SPPS landscape: Fmoc/tert-Butyl and Boc/Benzyl (B1604629). beilstein-journals.org
Table 1: Overview of Major SPPS Strategies
| Strategy | N-α Protection | Side-Chain Protection | Deprotection of N-α | Final Cleavage from Resin | Key Feature |
| Fmoc/t-Bu | Fmoc (base-labile) | t-Bu based (acid-labile) | Piperidine (a base) | Strong acid (e.g., TFA) | Orthogonal: N-α and side-chain groups are removed under different conditions. beilstein-journals.org |
| Boc/Bzl | Boc (acid-labile) | Benzyl based (strong acid-labile) | Moderate acid (e.g., TFA) | Strong acid (e.g., HF) | Non-orthogonal: Both groups are acid-labile, relying on differential acid strength for selective removal. |
The integration of a specific amino acid derivative into an SPPS scheme depends on the compatibility of its protecting groups with the chemistry of the chosen strategy. The Fmoc/t-Bu strategy is prized for its orthogonality, meaning the N-α protecting group (Fmoc) and the side-chain protecting groups (like tert-butyl) are removed under distinct chemical conditions—base and acid, respectively. beilstein-journals.org The tert-butyl ester of the subject compound is compatible with this acid-labile side-chain protection.
However, the benzyloxycarbonyl (Z) group, used for N-α protection in N-α-Z-L-glutamine α-tert.butyl ester, presents a challenge for standard SPPS protocols. The Z-group is typically removed by hydrogenolysis or strong acids, conditions that are not compatible with the mild, repetitive deprotection steps required in SPPS. For instance, in the Fmoc/t-Bu scheme, the Z-group would not be removed by the basic conditions (piperidine) used to cleave the Fmoc group. In the Boc/Bzl scheme, the Z-group's removal conditions overlap with the final cleavage step, making it unsuitable as a temporary N-α protecting group. bachem.com Consequently, Z-protected amino acids have limited application in mainstream SPPS and are more characteristic of solution-phase synthesis or fragment condensation strategies. rsc.org
Incorporating glutamine residues into a peptide sequence during SPPS can be challenging due to side reactions and aggregation. One significant adaptation involves altering how the first amino acid is attached to the solid support. Instead of the standard C-terminal anchoring, a protected glutamic acid derivative, such as Fmoc-Glu(OtBu)-OH, can be attached to the resin via its side-chain carboxyl group. sigmaaldrich.com This approach leaves the α-carboxyl group free for subsequent coupling reactions.
This side-chain anchoring strategy can be beneficial for several reasons, including the potential to avoid racemization and to facilitate on-resin cyclization of the peptide. After the peptide chain is fully assembled, the final cleavage from the resin releases a peptide with a C-terminal glutamine. This method has been demonstrated effectively using Fmoc-Glu-OtBu, which upon cleavage and deprotection, yields a C-terminal glutamine amide.
A significant hurdle in SPPS is the poor solubility of certain protected amino acids in the organic solvents commonly used, such as N,N-Dimethylformamide (DMF). researchgate.net Unprotected derivatives of glutamine are known to be very insoluble. google.comgoogle.com For example, a 0.2M solution of Fmoc-Gln-OH in DMF is difficult to achieve, and precipitation can occur during the activation step. google.comgoogle.com This poor solubility can lead to incomplete coupling reactions and lower yields of the desired peptide.
To overcome this, various strategies have been developed:
Side-Chain Protection: The introduction of specific protecting groups on the side-chain amide of glutamine can significantly enhance solubility. The trityl (Trt) group is commonly used for this purpose in the Fmoc/t-Bu strategy. Another approach involves using trialkoxybenzyl (Taob) protecting groups, which have been shown to yield derivatives that are stable in solution and exhibit good solubility in organic solvents. google.comgoogle.com
Enhanced Solubility Groups: The use of a tert-butyl (OtBu) group on the side chain of glutamic acid, as in Fmoc-Glu(OtBu)-OH, can also improve stability and solubility. adventchembio.com
Solvent Selection: The choice of solvent is critical. While DMF is standard, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or greener alternatives are continuously being explored to improve the swelling of the resin and the solubility of reagents. researchgate.netunibo.it
Microwave Assistance: Microwave-assisted SPPS can help overcome solubility issues by heating the reaction mixture, leading to a more rapid and efficient coupling process. nih.gov
Table 2: Solubility of Selected Glutamine Derivatives in SPPS
| Compound | Side-Chain Protection | Solubility in DMF | Notes |
| Fmoc-Gln-OH | None | Very Poor | Difficult to dissolve at standard concentrations (e.g., 0.2M). google.comgoogle.com |
| Fmoc-Gln(Trt)-OH | Trityl (Trt) | Good | Commonly used in Fmoc-SPPS to improve solubility and prevent side reactions. |
| Fmoc-Gln(Tmob)-OH | Trimethoxybenzyl (Tmob) | Good | Designed to enhance solubility and provide stable, efficient coupling. google.comgoogle.com |
Azapeptides are peptide analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This modification alters the peptide's conformational properties and can increase its resistance to proteolytic degradation, making azapeptides attractive candidates for drug design. kirj.eenih.gov
The synthesis of azapeptides requires specialized building blocks, typically hydrazine (B178648) derivatives, that can be incorporated into the peptide chain. kirj.ee There is no evidence in the reviewed literature to suggest that N-α-Z-L-glutamine α-tert.butyl ester is used as a direct precursor in azapeptide synthesis. The construction of an aza-peptide bond involves different chemical strategies, such as the use of activated carbamates or other carbonyl-donating reagents to couple with a hydrazine derivative. nih.gov
Solution-Phase Peptide Synthesis (SOPS) Techniques
Solution-Phase Peptide Synthesis (SOPS), also known as liquid-phase synthesis, is the classical method for creating peptides. Unlike SPPS, all reactions, including purification of intermediates, are carried out in solution. bachem.comnih.gov This method is particularly suitable for the large-scale synthesis of shorter peptides. bachem.com
The benzyloxycarbonyl (Z) group is a cornerstone of SOPS and is frequently used for the temporary protection of the N-α-amino group. bachem.com The combination of a Z-group for N-α protection and a tert-butyl ester for carboxyl protection (the Z/tBu strategy) is a well-established orthogonal scheme in solution synthesis. bachem.com The Z-group can be selectively removed by catalytic hydrogenation without affecting the acid-labile tert-butyl ester.
N-α-Z-L-glutamine α-tert.butyl ester is well-suited for these techniques. For instance, a synthetic pathway might involve coupling N-α-Z-L-glutamine α-tert.butyl ester with another amino acid ester. After the peptide bond is formed, the Z-group can be removed via hydrogenation to expose a new N-terminal amine, ready for the next coupling step. A research study on SARS-CoV 3CL protease inhibitors demonstrated the use of Cbz-L-Glu-OH in a multi-step solution-phase synthesis to create complex peptide-like molecules, highlighting the utility of Z-protected glutamic acid derivatives in this domain. nih.gov Furthermore, liquid-phase methods have been specifically developed for the synthesis of L-glutamic acid-α-tert-butyl ester itself, underscoring the importance of these compounds in scalable synthesis processes. google.com
Coupling Methodologies Employing Activated Esters
The formation of a peptide bond requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. The "active ester" method is a widely used strategy for this purpose. google.com In this approach, the carboxyl group of Z-Glu(OtBu)-OH is converted into a more reactive form—an active ester—by reacting it with a compound that forms a good leaving group. google.com
This activation is typically achieved using a condensing agent, such as a carbodiimide, in the presence of an activating agent. google.com The resulting active ester of Z-Glu(OtBu)-OH can then be isolated or generated in situ to react cleanly with the N-terminal amine of a growing peptide chain, forming the desired peptide bond. This method is efficient even for sterically hindered amino acids. nih.gov The choice of activating agent is crucial for minimizing side reactions, particularly racemization.
| Activating Agent | Abbreviation | Key Characteristics |
|---|---|---|
| N-hydroxysuccinimide | HOSu | Commonly used to form stable, isolable active esters. google.comnih.gov |
| N-hydroxybenzotriazole | HOBt | Used as an additive with carbodiimides to suppress racemization and improve coupling efficiency. google.com |
| Pentachlorophenol | PCP | Forms highly reactive esters, historically used in peptide synthesis. google.com |
| para-Nitrophenol | pNP | Provides a chromogenic indicator upon displacement, allowing for reaction monitoring. google.com |
Segment Condensation Strategies in Solution
For the synthesis of large peptides or proteins, a convergent approach known as segment condensation is often preferred over a linear, stepwise assembly. This strategy involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution. When encountering difficult coupling steps where solid-phase synthesis is not optimal, a switch to liquid-phase peptide synthesis (LPPS) is often necessary. nih.gov
Specific Considerations for Glutamine Residues in Solution Phase
The direct incorporation of glutamine (Gln) into a peptide sequence can be problematic. A significant side reaction is the cyclization of an N-terminal glutamine residue to form pyroglutamic acid (pGlu), an irreversible transformation that terminates chain elongation. Furthermore, the side-chain amide of glutamine can undergo dehydration to form a nitrile under certain activation conditions.
Using a protected glutamic acid derivative like Z-Glu(OtBu)-OH provides a robust solution to these challenges. The peptide chain is assembled using the stable glutamic acid derivative, completely avoiding the potential side reactions associated with glutamine. The protected γ-carboxyl group (as a tert-butyl ester) can be converted to the desired amide at a late stage in the synthesis, often after the full peptide backbone has been assembled. This indirect method is a reliable way to produce peptides containing glutamine, especially at the C-terminus, where anchoring Fmoc-glutamine to resins can be fraught with difficulties. researchgate.net
Advanced Applications and Methodological Innovations
The unique protecting group combination of Z-Glu(OtBu)-OH enables its use in more complex synthetic applications beyond simple linear peptide assembly. It serves as a versatile tool for creating modified peptides and tackling synthetically demanding sequences.
Use in the Synthesis of Peptide Analogues and Mimics
Z-Glu(OtBu)-OH is a key building block for creating peptide analogues with modified structures and functions. The orthogonal protection scheme allows for selective chemical manipulation of the side chain. For instance, after incorporation into a peptide, the Z-group can be removed while the OtBu group remains intact, allowing for modification at the N-terminus. Conversely, selective removal of the OtBu group with mild acid exposes the side-chain carboxyl group for further derivatization, such as conjugation to other molecules or the formation of side-chain lactam bridges for peptide cyclization. peptide.com
Research has demonstrated the use of the related Fmoc-Glu(OtBu)-OH building block in the solid-phase synthesis of peptides with defined oligo-glutamic acid side-chain branches, which are important for generating specific antibodies. nih.gov Similarly, Z-Glu(OtBu)-OH can be employed in solution-phase strategies to create such branched structures. Precursors like N-Boc-L-glutamic acid α-tert-butyl ester have been used to synthesize novel, orthogonally protected glutamic acid analogues for constructing macrocyclic peptide ligands. rsc.org
Strategies for Enabling Challenging Sequence Synthesis
The synthesis of certain peptide sequences, often termed "difficult sequences," is hampered by poor solubility and the formation of stable secondary structures that lead to intermolecular aggregation. rsc.orgnih.gov These sequences, which are often rich in hydrophobic residues or those capable of forming hydrogen bonds, can cause incomplete coupling and deprotection reactions during solid-phase synthesis. sigmaaldrich.com
While Z-Glu(OtBu)-OH does not intrinsically prevent aggregation, its application in solution-phase segment condensation is a powerful strategy to overcome these issues. nih.gov By breaking a long, difficult sequence into smaller, more manageable fragments, the problems of aggregation and low solubility that plague solid-phase synthesis of the full-length peptide can be circumvented. nih.gov Each fragment can be synthesized and purified independently, ensuring high purity before the final segment coupling steps. This approach has been shown to result in a remarkable improvement in yields for difficult sequences. rsc.org
Development of New Protecting Group Combinations for Specific Synthetic Goals
The effectiveness of a complex peptide synthesis campaign relies heavily on a carefully planned protecting group strategy. academie-sciences.fr The Z/OtBu combination in Z-Glu(OtBu)-OH is a classic example of an orthogonal pair, where each group can be removed without affecting the other. peptide.com This principle allows for the design of sophisticated synthetic routes.
Modern peptide chemistry continues to evolve by creating new amino acid derivatives with novel protecting group combinations to achieve specific synthetic goals. For example, by replacing the OtBu group with an allyl (All) ester, a new dimension of orthogonality is introduced. The allyl group is stable to both the acidic conditions that cleave OtBu and the basic conditions used to remove Fmoc, but it can be selectively removed using a palladium catalyst. peptide.com This allows for side-chain deprotection on a fully protected peptide for on-resin cyclization or modification. rsc.org The development of such multi-functional building blocks, where different functionalities are masked with mutually orthogonal protecting groups, is crucial for the synthesis of highly complex peptide structures and mimics. nih.gov
| α-Amine Protection | Side-Chain Protection | Orthogonal Deprotection Conditions | Primary Application |
|---|---|---|---|
| Z (Benzyloxycarbonyl) | OtBu (tert-Butyl ester) | Z: H₂/Pd; OtBu: Mild Acid (e.g., TFA) peptide.com | Solution-phase synthesis, Segment condensation peptide.com |
| Fmoc (Fluorenylmethyloxycarbonyl) | OtBu (tert-Butyl ester) | Fmoc: Piperidine; OtBu: Mild Acid (e.g., TFA) peptide.com | Solid-phase peptide synthesis (SPPS) peptide.com |
| Fmoc (Fluorenylmethyloxycarbonyl) | OAll (Allyl ester) | Fmoc: Piperidine; OAll: Pd(0) catalyst peptide.comnih.gov | SPPS with orthogonal side-chain deprotection for modification/cyclization peptide.com |
| Boc (tert-Butoxycarbonyl) | OBzl (Benzyl ester) | Boc: Strong Acid (e.g., TFA); OBzl: H₂/Pd | Boc-based SPPS, classic solution-phase methods |
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of N-α-Z-L-glutamine α-tert.butyl ester. It provides critical data on the purity of the final product and allows for real-time monitoring of the synthesis process.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for the accurate quantification and purity assessment of amino acid derivatives like N-α-Z-L-glutamine α-tert.butyl ester. Method development typically involves the optimization of several parameters to achieve a good separation between the main compound, starting materials, and any potential impurities.
Reversed-phase HPLC is a commonly employed technique. A patent for the synthesis of the related L-glutamic acid-α-tert-butyl ester reports using HPLC to confirm a final purity of 98.84%. google.com For N-α-Z-L-glutamine α-tert.butyl ester, a typical method would utilize a C18 column. The mobile phase is often a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, allowing for the effective elution of compounds with varying polarities. researchgate.netresearchgate.net Detection is frequently performed using a UV detector, as the benzyloxycarbonyl (Z-group) contains a chromophore that absorbs UV light. A wavelength of around 210 nm is often effective for detecting the peptide-like and aromatic moieties. researchgate.net For chiral purity analysis, specialized chiral columns, such as CHIRALPAK or CHIRALCEL, are used with a mobile phase like hexane/isopropanol to separate the L-enantiomer from any potential D-enantiomer. rsc.org
Table 1: Typical HPLC Method Parameters
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (5 µm, 4.6x150 mm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | To elute a range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow for good resolution. |
| Detection | UV at 210 nm | Detection of the Z-group chromophore. |
| Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |
Application in Assessing Reaction Efficiency and Side-Product Formation
HPLC is an indispensable tool for monitoring the progress of the chemical reactions that produce N-α-Z-L-glutamine α-tert.butyl ester. By taking aliquots from the reaction mixture at various time points, chemists can track the consumption of reactants and the formation of the desired product. This allows for the determination of the reaction endpoint and the calculation of conversion rates, which are key indicators of reaction efficiency. google.com
Furthermore, HPLC is critical for identifying and quantifying the formation of side-products. A significant side-reaction in processes involving glutamine derivatives is the intramolecular cyclization to form pyroglutamic acid derivatives. nih.gov This transformation can occur during the synthesis or even during the analytical process itself, particularly in the heated electrospray ionization source of a mass spectrometer. nih.gov HPLC methods must be able to separate the target compound from this and other potential impurities, such as byproducts from incomplete reactions or the hydrolysis of the ester group. The peak area in the chromatogram corresponds to the concentration of each species, allowing for a quantitative assessment of the product's purity and the side-product profile.
Spectroscopic and Diffraction Techniques for Structural Elucidation
To unambiguously confirm the chemical structure of N-α-Z-L-glutamine α-tert.butyl ester, a combination of spectroscopic and diffraction methods is required. These techniques provide detailed information about the molecule's atomic connectivity, molecular weight, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
In the ¹H NMR spectrum, the tert-butyl group is easily identified by a sharp, intense singlet peak appearing at approximately 1.4-1.5 ppm. rsc.org The protons of the benzyloxycarbonyl (Z) protecting group typically appear as a multiplet in the aromatic region (around 7.3-7.4 ppm), with the benzylic methylene (B1212753) (CH₂) protons showing a singlet at about 5.1 ppm. rsc.org The protons on the glutamine backbone (α-CH, β-CH₂, γ-CH₂) would appear in the 2.0-4.5 ppm range. chemicalbook.com
The ¹³C NMR spectrum provides complementary information. The carbons of the tert-butyl group give rise to two distinct signals: one for the quaternary carbon at approximately 80-82 ppm and another for the three methyl carbons around 28 ppm. rsc.org The carbonyl carbons of the ester and amide groups, as well as the urethane (B1682113) of the Z-group, would be found in the 155-175 ppm region. rsc.orghmdb.ca
Table 2: Predicted NMR Chemical Shifts (δ) for N-α-Z-L-glutamine α-tert.butyl ester
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| tert-Butyl (CH₃)₃ | ~1.45 (singlet, 9H) | ~28 |
| tert-Butyl C(CH₃)₃ | - | ~82 |
| Glutamine Backbone | 2.0-4.5 (multiplets) | 30-55 |
| Z-Group (Ar-H) | ~7.35 (multiplet, 5H) | 128-136 |
| Z-Group (CH₂) | ~5.1 (singlet, 2H) | ~67 |
| Carbonyls (C=O) | - | 156-174 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural clues through the analysis of its fragmentation patterns. For N-α-Z-L-glutamine α-tert.butyl ester (molecular formula C₁₇H₂₄N₂O₅), the calculated monoisotopic mass is 336.1685 Da. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 337.17.
Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides evidence for the compound's structure. Common fragmentation pathways would include the neutral loss of the tert-butyl group (a loss of 56 Da), cleavage of the Z-group, and loss of water or ammonia (B1221849) from the glutamine side chain. nih.gov The observation of a fragment ion at m/z 84.01 can be indicative of the glutamine core. nih.gov Careful optimization of MS parameters, such as the fragmentor voltage, is necessary to prevent in-source fragmentation or side reactions like cyclization, ensuring that the observed mass spectrum accurately represents the sample. nih.gov
Table 3: Expected Mass Spectrometry Data
| Ion Type | Calculated m/z | Interpretation |
| [M+H]⁺ | 337.17 | Protonated molecular ion, confirming molecular weight. |
| [M+Na]⁺ | 359.15 | Sodium adduct of the molecular ion. |
| [M-C₄H₈+H]⁺ | 281.11 | Fragment from the loss of the tert-butyl group. |
X-Ray Single Crystal Diffraction for Solid-State Structure Determination
X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique provides exact coordinates for each atom, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
The process begins with growing a high-quality single crystal of N-α-Z-L-glutamine α-tert.butyl ester, which can be a challenging step. Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector. wikipedia.orglibretexts.org
The intensities and positions of these diffraction spots are then analyzed computationally to generate an electron density map of the molecule. nih.gov From this map, a structural model is built and refined, ultimately yielding a detailed picture of the molecule's conformation and how it packs within the crystal lattice. tugraz.at While studies have been performed on single crystals of related compounds like L-glutamine, researchgate.net a solved crystal structure for N-α-Z-L-glutamine α-tert.butyl ester would provide the ultimate proof of its structure, confirming the connectivity and the (S)-configuration at the α-carbon.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling is crucial for understanding the three-dimensional structure and conformational preferences of N-α-Z-L-glutamine α-tert.butyl ester. The molecule's flexibility, arising from several rotatable bonds, means it can adopt numerous conformations, the stability of which dictates its behavior in chemical reactions.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and geometry of molecules. While specific DFT studies on N-α-Z-L-glutamine α-tert.butyl ester are not widely published, the methodology can be understood from research on related compounds such as glutamine, protected amino acids, and peptides. mdpi.comresearchgate.net
Researchers commonly use functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or cc-pVDZ to perform geometry optimizations. mdpi.comresearchgate.netnih.gov These calculations determine the lowest energy (most stable) conformation of the molecule. For a molecule like N-α-Z-L-glutamine α-tert.butyl ester, DFT can elucidate key structural parameters, including bond lengths, bond angles, and dihedral angles. It can also model the intricate network of intramolecular hydrogen bonds that stabilize specific conformations, for instance, between the amide groups. nih.gov Studies on similar dipeptides have used DFT to confirm zwitterionic states and trans-amide conformations in the presence of solvent models. researchgate.net
Table 1: Representative Functionals and Basis Sets in DFT Studies of Amino Acids and Peptides
| Functional | Basis Set | Typical Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization and reactivity of amino acids. | mdpi.com |
| M06-2X | 6-311++G(2d,2p) | Stereochemical and transition state analysis. | nih.gov |
| B3LYP | cc-pVDZ | Structural and vibrational analysis of dipeptides. | researchgate.net |
Computational methods are invaluable for studying the mechanisms of chemical reactions, such as the formation and cleavage of the α-tert.butyl ester group. These studies typically involve calculating the potential energy surface for the reaction pathway, identifying transition states, and determining activation energies.
The formation of the tert-butyl ester from N-α-Z-L-glutamine could be modeled to understand its mechanism and selectivity. Likewise, the cleavage of the tert-butyl ester, often achieved under acidic conditions using reagents like trifluoroacetic acid (TFA), is a prime candidate for computational investigation. nih.gov DFT calculations can map the reaction pathway, for instance, by modeling the protonation of the ester oxygen followed by the elimination of isobutylene.
These studies can explain selectivity, such as why certain conditions might cleave the tert-butyl ester while leaving other functional groups, like the Z-group or the side-chain amide, intact. nih.gov Computational analysis can compare the activation barriers for competing reaction pathways, such as direct hydrolysis versus the formation of a cyclic intermediate, to predict the most likely reaction outcome. researchgate.net Research on related cleavage reactions has shown that the initial product, an acid, can catalyze further deprotection, an autocatalytic process that can be modeled computationally. researchgate.net
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational chemistry provides a suite of descriptors that quantify this reactivity based on the molecule's electronic properties.
The Molecular Electrostatic Potential (MESP) is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For N-α-Z-L-glutamine α-tert.butyl ester, an MESP analysis would reveal:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the carbonyl oxygens of the Z-group, the tert-butyl ester, and the side-chain amide. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): Regions of low electron density, expected around the amide protons (N-H). These sites are prone to nucleophilic attack.
Neutral Potential (Green): Regions like the bulky, non-polar tert-butyl and benzyl (B1604629) groups.
This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and in predicting how the molecule will interact with other reagents. mdpi.com
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's stability and reactivity. mdpi.com
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. mdpi.com
Other descriptors include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and softness (the inverse of hardness). mdpi.com These parameters can be calculated using DFT and provide a comprehensive picture of the molecule's reactivity.
Table 2: Illustrative Global Reactivity Descriptors for a Protected Glutamine Structure (Based on related compounds)
| Parameter | Definition | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A large gap correlates with high kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |
| Chemical Softness (S) | 1 / η | A high value indicates high reactivity. |
Computational chemistry allows for the calculation of key thermodynamic parameters that govern chemical reactions. By computing the energies of reactants, transition states, and products, one can determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. mdpi.com
For the synthesis or hydrolysis of N-α-Z-L-glutamine α-tert.butyl ester, these calculations can predict the feasibility and spontaneity of the reaction under different conditions. For example, a calculation showing a negative ΔG for the acid-catalyzed cleavage of the tert-butyl ester would confirm that the reaction is thermodynamically favorable. biorxiv.org
Thermodynamic analysis can also compare different reaction pathways. For instance, in the deamidation of the glutamine side chain, calculations could compare the Gibbs free energy of direct hydrolysis versus the pathway involving a cyclic glutarimide (B196013) intermediate, revealing which route is thermodynamically preferred under specific pH and temperature conditions. researchgate.net Such studies on related molecules have shown that temperature can significantly influence the thermodynamic feasibility of metabolic reactions involving glutamine. biorxiv.orgfrontiersin.org
Mechanistic Insights from Computational Simulations
Computational simulations, particularly those employing density functional theory (DFT) and molecular dynamics (MD), have provided significant mechanistic insights into the reactivity of glutamine derivatives. While direct computational studies on N-α-Z-L-glutamine α-tert.butyl ester are not extensively documented in publicly available literature, valuable information can be extrapolated from theoretical investigations into the behavior of the glutamine side chain under various conditions. These studies often focus on deamidation, a common reaction of glutamine residues in peptides and proteins, which can proceed through cyclization pathways.
The core reactivity of N-α-Z-L-glutamine α-tert.butyl ester is centered on the side-chain amide group. Computational studies on model peptides, such as Glycine-Glutamine-Glycine (Gly-Gln-Gly), have elucidated the intricate mechanisms of glutamine deamidation. nih.gov These simulations have revealed that the process is often water-assisted and can occur via two primary pathways involving cyclic intermediates: a 5-membered ring (glutarimide) and a 6-membered ring. nih.govresearchgate.net
These pathways typically proceed in three main stages:
Iminol Formation: The side-chain amide tautomerizes to its iminol form.
Cyclization: A nucleophilic attack from the backbone iminol nitrogen onto the side-chain carbonyl carbon occurs, leading to the formation of a cyclic intermediate. nih.govresearchgate.net
Deamination: The cyclic intermediate undergoes hydrolysis to release ammonia (B1221849), resulting in the formation of a glutamic acid residue.
The rate-limiting step in these mechanisms is the cyclization step. nih.govresearchgate.net Computational studies have calculated the free energy barriers for these cyclization reactions, providing a quantitative understanding of the reaction kinetics.
Table 1: Calculated Free Energy Barriers for Water-Assisted Deamidation Pathways of Glutamine in a Tripeptide Model
| Reaction Pathway | Rate-Limiting Step | Calculated Free Energy of Activation (kJ mol-1) | Reference |
|---|---|---|---|
| 5-Membered Ring Intermediate | Nucleophilic attack of backbone iminol nitrogen | 179.5 | nih.gov |
| 6-Membered Ring Intermediate | Nucleophilic attack of backbone iminol nitrogen | 136.4 | nih.gov |
As indicated in Table 1, the 6-membered pathway is kinetically favored in the tripeptide model due to a lower free energy barrier. nih.gov However, the conformational constraints within a folded protein or a protected amino acid derivative can influence which pathway is preferred. nih.gov For instance, in constrained environments, the formation of the 5-membered product complex has been found to be exergonic, while the 6-membered product complex can be endergonic. nih.gov
Molecular dynamics simulations have further highlighted the crucial role of the local environment, particularly the presence and organization of water molecules, in facilitating these reactions. nih.govresearchgate.net Deamidation is more likely to occur when multiple water molecules are in the vicinity of the glutamine side chain to act as proton shuttles. nih.gov
While the Z (benzyloxycarbonyl) and α-tert.butyl ester groups in N-α-Z-L-glutamine α-tert.butyl ester are primarily for protection during chemical synthesis, computational studies on related systems suggest they can influence the conformational preferences of the molecule. The bulky tert-butoxycarbonyl protecting group, for example, can give rise to rotational isomers that are detectable by NMR, a phenomenon that can be rationalized through computational modeling of the rotational energy barriers around the C-N bond. southampton.ac.uk Although not directly studying the Z-group, these findings imply that the protecting groups can sterically and electronically influence the accessibility of the side chain and the transition states of its reactions.
Furthermore, computational studies have been employed to understand the hydrolysis of related compounds, such as 5-oxoproline, which can be formed from glutamine. nih.gov These studies compare different mechanistic pathways, including direct hydrolysis and multi-step processes, and assess the effect of solvent on the reaction barriers. nih.gov
Table 2: Comparison of Calculated Gas Phase Energy Barriers for 5-Oxoproline Hydrolysis
| Reaction Pathway | Number of Steps | Calculated Energy Barrier (kJ mol-1) at G3MP2B3 Level | Reference |
|---|---|---|---|
| Pathway PH-B | Two-step | 187 | nih.gov |
| Direct Hydrolysis | One-step | 201 | nih.gov |
| Three-step Pathway | Three-step | 227 | nih.gov |
These theoretical investigations, while not specific to N-α-Z-L-glutamine α-tert.butyl ester itself, provide a foundational understanding of the intrinsic reactivity of the glutamine side chain. The mechanistic insights and energetic data derived from these simulations are invaluable for predicting the stability of such protected amino acids and for understanding potential side reactions during their use in peptide synthesis.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of protected amino acids often involves multiple steps with significant solvent and reagent use. Future research is increasingly focused on developing greener and more efficient synthetic methodologies. For N-α-Z-L-glutamine α-tert.butyl ester, this involves exploring enzymatic catalysis and improving liquid-phase synthesis techniques.
Enzymatic Synthesis: Biocatalysis represents a promising sustainable alternative to conventional chemical synthesis. nih.govnih.gov The use of enzymes, such as acyltransferases, could enable the direct and selective protection of L-glutamine in aqueous media, minimizing the need for hazardous organic solvents and reducing toxic byproducts. nih.govnih.gov This approach offers the potential for high yields under mild reaction conditions. nih.gov
Improved Liquid-Phase Synthesis: While solid-phase peptide synthesis (SPPS) is dominant, liquid-phase methods are being revisited for large-scale production due to lower costs. google.com Innovations in liquid-phase synthesis for related compounds, such as L-glutamic acid-α-tert-butyl ester, demonstrate the potential for developing feasible, controllable, and high-yield processes suitable for industrial-scale production. google.com These methods often feature milder process conditions and easier removal of byproducts. google.com
Table 1: Comparison of Synthetic Route Philosophies
| Feature | Traditional Chemical Synthesis | Emerging Sustainable Routes |
|---|---|---|
| Primary Method | Multi-step protection/deprotection in organic solvents. | Enzymatic catalysis; optimized liquid-phase synthesis. |
| Solvent Usage | High volumes of organic solvents (e.g., DMF, DCM). | Primarily aqueous media or recyclable solvents. |
| Byproducts | Often toxic and difficult to remove. | Generally non-toxic and biodegradable. nih.gov |
| Energy Consumption | Can require heating or cooling for multiple steps. | Typically operates at or near ambient temperature. nih.gov |
| Scalability | Well-established but can be costly and complex. | Promising for large-scale, cost-effective production. google.com |
Integration into Automated Synthesis Platforms
The automation of solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. nih.govyoutube.com Integrating building blocks like N-α-Z-L-glutamine α-tert.butyl ester into these automated workflows is a key area of development.
Future efforts will likely focus on:
Optimizing Solubility and Coupling: While protected glutamine derivatives are essential, their solubility can be a limiting factor in automated synthesizers, sometimes leading to precipitation and clogging of fluidic systems. google.com Research into optimized solvent systems and the use of advanced coupling reagents is needed to ensure efficient and complete incorporation into the growing peptide chain.
Flow Chemistry Platforms: A significant advancement in automation is the development of flow-based synthesis platforms. pentelutelabmit.com These systems allow for extremely rapid amide bond formation and shorter cycle times compared to traditional batch SPPS. pentelutelabmit.com Adapting the use of N-α-Z-L-glutamine α-tert.butyl ester for these high-speed platforms will require precise optimization of reaction kinetics and reagent delivery.
Table 2: Key Parameters for Automated Synthesis Integration
| Parameter | Consideration for N-α-Z-L-glutamine α-tert.butyl ester | Future Research Goal |
|---|---|---|
| Solubility | Must remain fully dissolved in the delivery solvent (e.g., DMF) to prevent system clogging. google.com | Development of solubility-enhancing additives or alternative solvent systems. |
| Coupling Efficiency | Requires rapid and near-quantitative reaction to ensure high fidelity of the final peptide sequence. nih.gov | Screening of novel activation agents that minimize side reactions for this specific derivative. |
| Stability | The Z (Benzyloxycarbonyl) and tert-butyl ester protecting groups must remain stable during repeated coupling and deprotection cycles of other groups (e.g., Fmoc). | Validation of long-term stability under continuous flow or rapid-cycle batch conditions. |
| Deprotection | Final cleavage from the resin and removal of Z and t-butyl groups must be efficient and clean. | Optimization of cleavage cocktails for complex peptides containing this residue. |
Exploration of Novel Orthogonal Protecting Group Strategies
Orthogonality is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. iris-biotech.denih.gov The classic combination in N-α-Z-L-glutamine α-tert.butyl ester involves the Z-group (removed by hydrogenolysis) and the t-butyl group (removed by strong acid). While effective, the synthesis of more complex, modified peptides requires an expanded toolbox of compatible protecting groups.
Emerging research is focused on:
Side-Chain Amide Protection: The glutamine side-chain amide is typically left unprotected in Fmoc/tBu strategies. However, for long or complex sequences, protection is necessary to prevent side reactions like nitrile formation. peptide.com Groups like the trityl (Trt) group are often used. peptide.com Future work could explore novel, highly labile protecting groups for the amide that can be removed under unique, mild conditions, enabling site-specific modification of the glutamine residue itself.
Multi-Dimensional Orthogonality: For synthesizing branched or cyclic peptides, more complex orthogonal schemes are necessary. sigmaaldrich.comcem.com This involves using protecting groups that are labile to different reagents, such as hydrazine (B178648) (e.g., Dde, ivDde) or very dilute acid (e.g., Mtt). iris-biotech.desigmaaldrich.com The challenge lies in integrating these strategies with the existing Z/t-butyl framework of the title compound to create multi-functional peptide architectures.
Table 3: Orthogonal Protecting Group Compatibility
| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal to Z-group? | Orthogonal to t-Butyl group? |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) iris-biotech.de | Yes | Yes |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) iris-biotech.de | Yes | No |
| Trityl | Trt | Mild Acid (e.g., 1% TFA in DCM) iris-biotech.de | Yes | Partially |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF sigmaaldrich.com | Yes | Yes |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst cem.com | Yes | Yes |
Advanced Mechanistic Investigations of Side Reactions
Despite the use of protecting groups, side reactions can occur during peptide synthesis, leading to impurities that are difficult to separate from the target peptide. For glutamine-containing peptides, a primary concern is the cyclization of the N-terminal glutamine to form pyroglutamic acid (pGlu).
Future research will employ advanced methods to understand and mitigate these side reactions:
Computational Modeling: Quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to model the transition states of side reactions. This allows for a detailed understanding of the reaction pathways and helps in designing protecting groups or reaction conditions that raise the activation energy for undesired transformations.
Real-Time Reaction Monitoring: The use of in-line analytical techniques, such as process mass spectrometry or FT-IR spectroscopy, within automated synthesizers can provide real-time data on the formation of side products. This kinetic information is invaluable for optimizing coupling times and reagent concentrations to minimize impurity formation.
Isotopic Labeling Studies: Synthesizing N-α-Z-L-glutamine α-tert.butyl ester with stable isotopes (e.g., ¹³C, ¹⁵N) at specific positions can help elucidate the precise mechanisms of rearrangement or degradation pathways during synthesis and cleavage steps.
Table 4: Glutamine-Related Side Reactions and Investigative Tools
| Side Reaction | Description | Influencing Factors | Advanced Investigative Method |
|---|---|---|---|
| Pyroglutamate Formation | N-terminal Gln cyclizes to form a lactam ring. | Acidic or basic conditions during deprotection; prolonged synthesis time. | Kinetic analysis using real-time mass spectrometry. |
| Dehydration | Side-chain amide converts to a nitrile. | Over-activation with carbodiimide coupling reagents. peptide.com | Mechanistic studies using computational chemistry to model the transition state. |
| Alkylation | Alkylation of the side-chain amide during final cleavage. | Presence of certain scavengers in the TFA cleavage cocktail. | Isotopic labeling to track the source of alkyl groups. |
Q & A
Synthesis and Protection Strategies
(Basic) Q: What are the key protecting groups in N-α-Z-L-glutamine α-tert-butyl ester, and how are they introduced during synthesis? A: The compound uses two protecting groups:
- Cbz (Carbobenzyloxy): Protects the α-amino group of glutamine, typically introduced via reaction with benzyl chloroformate under alkaline conditions.
- tert-Butyl ester: Protects the α-carboxyl group, often formed using tert-butanol or tert-butyl chloroformate under acid catalysis.
These groups prevent undesired side reactions during peptide synthesis. The Cbz group is stable under acidic conditions but removable via hydrogenolysis, while the tert-butyl ester is cleaved with trifluoroacetic acid (TFA) .
Structural Characterization
(Basic) Q: What analytical methods confirm the structure and purity of N-α-Z-L-glutamine α-tert-butyl ester? A: Key techniques include:
- Nuclear Magnetic Resonance (NMR): Identifies proton environments (e.g., tert-butyl protons at ~1.4 ppm, Cbz aromatic protons at ~7.3 ppm).
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98% by TLC or HPLC, as per industrial standards).
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ at m/z 295.30 for C₁₄H₁₈N₂O₅) .
Reaction Optimization
(Advanced) Q: How can researchers optimize synthesis conditions for higher yields? A: Factorial experimental designs are effective. For example:
- Variables: Temperature (25–60°C), reaction time (2–24 hours), and reagent ratios (1:1 to 1:2).
- Outcome: A study on glutamine derivatives found 40°C and 12 hours optimal for coupling reactions, minimizing byproducts like diketopiperazines .
- Monitoring: Use inline FTIR or HPLC to track reaction progress and terminate at peak yield .
Stability and Decomposition
(Advanced) Q: What conditions degrade N-α-Z-L-glutamine α-tert-butyl ester, and what are the decomposition products? A:
- Light/Temperature: Degrades under UV light or >40°C, releasing CO, CO₂, and HCl gas.
- Incompatibilities: Reacts with strong oxidizers (e.g., peroxides), forming nitrogen oxides.
- Storage: Store at 2–10°C in amber glass under inert gas (argon/nitrogen) to prolong stability .
Safety and Handling
(Basic) Q: What safety protocols are critical when handling this compound? A:
- PPE: Nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.
- Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste.
- First Aid: Flush eyes with water for 15 minutes; wash skin with soap/water. Avoid inducing vomiting if ingested .
Resolving Data Contradictions
(Advanced) Q: How to address conflicting results in biological activity studies? A:
- Purity Verification: Re-run HPLC/NMR to confirm compound integrity.
- Dose-Response Analysis: Use Spearman-Karber method for toxicity studies (e.g., DL₅₀ calculations).
- Replication: Repeat experiments under controlled humidity/pH to isolate variables .
Peptide Synthesis Applications
(Advanced) Q: How is this compound utilized in solid-phase peptide synthesis (SPPS)? A:
- Step 1: Incorporate into growing peptide chains via Fmoc/t-Boc chemistry.
- Step 2: Remove Cbz with H₂/Pd-C or TFA for tert-butyl ester cleavage.
- Compatibility: Works with resin-bound peptides (e.g., Wang resin) and automated synthesizers .
Interaction Studies
(Advanced) Q: How to study interactions between this compound and enzymes? A:
- Enzyme Assays: Monitor glutaminase activity in presence/absence of the compound.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔG, Kd).
- Molecular Dynamics Simulations: Use HyperChem or GROMACS to model interactions with active sites .
Comparative Analysis with Analogs
(Basic) Q: How does this compound differ from N-Cbz-L-glutamic acid methyl ester? A:
Environmental and Disposal Considerations
(Basic) Q: What guidelines govern the disposal of this compound? A:
- Waste Segregation: Collect separately from halogenated waste.
- Neutralization: Treat acidic residues (e.g., TFA byproducts) with sodium bicarbonate.
- Regulatory Compliance: Follow OECD 302B for biodegradability testing and local hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
